2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine
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Overview
Description
2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine is a complex organic compound known for its flame retardant properties. It is widely used in various industries, including the production of paints, plastics, and coatings . The compound’s structure consists of a triazine ring substituted with three tribromophenyl groups, making it highly effective in preventing the spread of fire.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,4,6-tribromophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the phenyl rings .
Scientific Research Applications
2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine has several scientific research applications:
Mechanism of Action
The mechanism by which 2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine exerts its flame retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the spread of fire . The compound’s molecular targets include the reactive intermediates formed during combustion, and its pathways involve the disruption of radical chain reactions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine: Another flame retardant with similar properties but different substituents on the triazine ring.
2,4,6-Tribromophenol: A simpler compound used as an intermediate in the synthesis of various flame retardants.
Uniqueness
2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine is unique due to its high bromine content and the presence of sulfanyl groups, which enhance its flame retardant properties. Its structure allows for efficient interaction with combustion intermediates, making it more effective than some other flame retardants .
Properties
CAS No. |
64181-66-4 |
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Molecular Formula |
C21H6Br9N3S3 |
Molecular Weight |
1115.6 g/mol |
IUPAC Name |
2,4,6-tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine |
InChI |
InChI=1S/C21H6Br9N3S3/c22-7-1-10(25)16(11(26)2-7)34-19-31-20(35-17-12(27)3-8(23)4-13(17)28)33-21(32-19)36-18-14(29)5-9(24)6-15(18)30/h1-6H |
InChI Key |
JJQMGSZLGMYJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)SC2=NC(=NC(=N2)SC3=C(C=C(C=C3Br)Br)Br)SC4=C(C=C(C=C4Br)Br)Br)Br)Br |
Origin of Product |
United States |
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